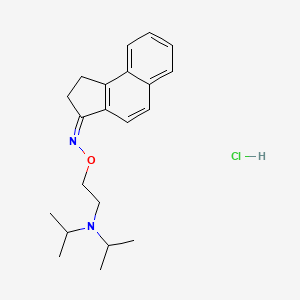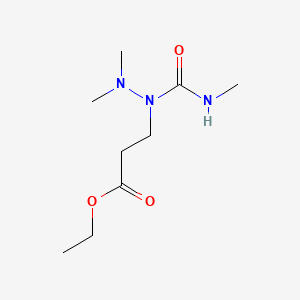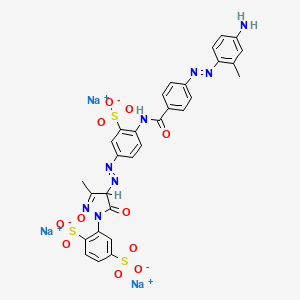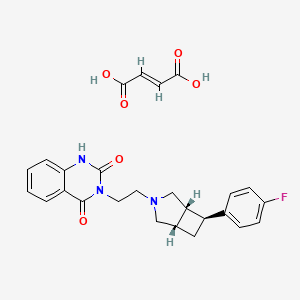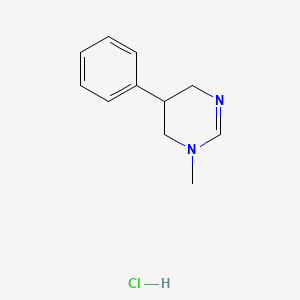
1-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound that belongs to the class of tetrahydropyrimidines. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a tetrahydropyrimidine ring substituted with a methyl group and a phenyl group.
Preparation Methods
The synthesis of 1-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more substituents on the tetrahydropyrimidine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base.
Scientific Research Applications
1-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a neuroprotective agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: This compound is known for its neurotoxic effects and is used in research to model Parkinson’s disease.
1-Methyl-4-phenylpyridinium (MPP+): A metabolite of the above compound, it is also used in neurodegenerative disease research.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the potential applications that arise from it. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
Properties
CAS No. |
114703-72-9 |
|---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-methyl-5-phenyl-5,6-dihydro-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-13-8-11(7-12-9-13)10-5-3-2-4-6-10;/h2-6,9,11H,7-8H2,1H3;1H |
InChI Key |
VIXTVRMXGDUSLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CN=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


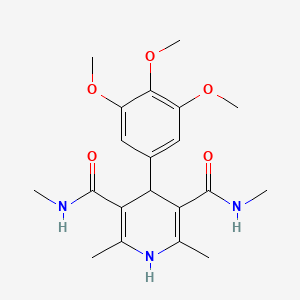
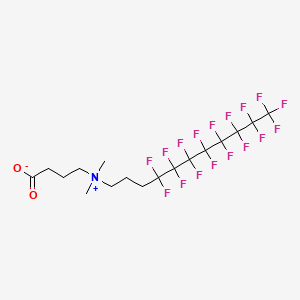
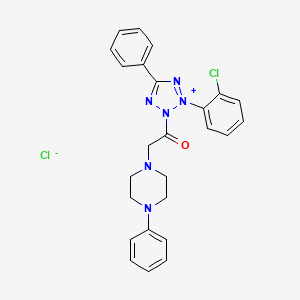

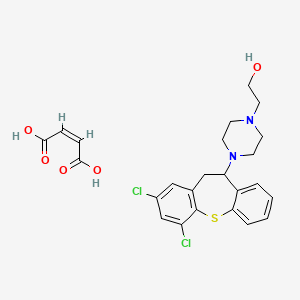

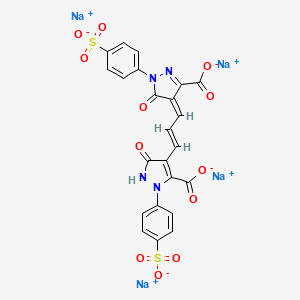

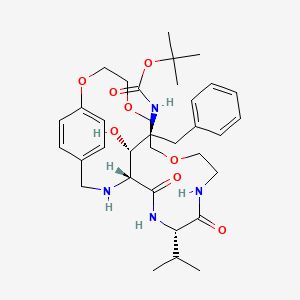
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
